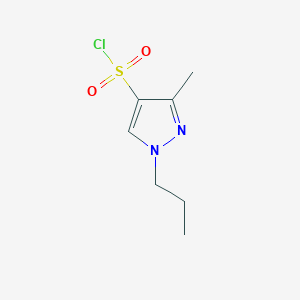![molecular formula C9H8BrN3O3 B1320241 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid CAS No. 1006483-11-9](/img/structure/B1320241.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" is a derivative of isoxazole and pyrazole, which are heterocyclic compounds featuring a five-membered ring structure with oxygen and nitrogen atoms. This compound is of interest due to its potential applications in medicinal chemistry and as a scaffold for further chemical modifications.
Synthesis Analysis
The synthesis of isoxazole and pyrazole derivatives has been explored in various studies. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by Fe(II) under specific conditions, leading to the formation of isoxazole-4-carboxylic esters and amides in good yields . Similarly, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles has been reported using a domino 1,3-dipolar cycloaddition and elimination process . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate bromo-pyrazolylmethyl and methyl groups at the relevant positions on the isoxazole ring.
Molecular Structure Analysis
The molecular structure of isoxazole and pyrazole derivatives is characterized by the presence of nitrogen and oxygen atoms within a five-membered ring, which can significantly influence the electronic properties of the molecule. The structure of related compounds has been determined using spectroscopic methods and confirmed by X-ray analysis . These techniques could be employed to elucidate the structure of "4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" and to confirm the positions of the substituents on the isoxazole and pyrazole rings.
Chemical Reactions Analysis
The reactivity of isoxazole and pyrazole derivatives towards various electrophiles has been studied. For example, aminoisoxazole-4-carboxylic acids have been shown to undergo acylation with acyl chlorides, leading to diacylated products . Additionally, the functionalization reactions of pyrazole-3-carboxylic acid derivatives have been explored, yielding various products depending on the reaction conditions and the nature of the reactants . These findings suggest that "4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid" could participate in similar chemical reactions, which could be utilized for further functionalization or for the synthesis of target molecules in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole and pyrazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen can affect the acidity, basicity, and solubility of these compounds. The electronic properties of the isoxazole and pyrazole rings can also impact their reactivity in chemical reactions . Understanding these properties is crucial for the development of new compounds with desired biological activities and for predicting their behavior in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been involved in synthesis studies, such as the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, demonstrating its utility in creating various isoxazole and pyrazole derivatives (Martins et al., 2002).
- Research on the structural, spectral, and theoretical aspects of related pyrazole compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insight into the chemical characteristics and potential applications of such compounds in various scientific fields (Viveka et al., 2016).
Biological and Pharmaceutical Research
- Studies have explored the antifungal activity and structure-activity relationships of novel pyrazole derivatives, highlighting the potential of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid in developing new antifungal agents (Du et al., 2015).
- Other research has focused on the synthesis and antimicrobial activities of new pyrazole derivatives, indicating possible applications in creating antimicrobial agents (Farag et al., 2008).
Material Science and Coordination Chemistry
- The compound has been utilized in the synthesis of coordination complexes, as seen in studies involving pyrazole-dicarboxylate acid derivatives used to create mononuclear CuII/CoII coordination complexes (Radi et al., 2015).
- Investigations into the crystal structures of related pyrazole compounds, such as 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, offer valuable insights into the material properties and potential applications in material science (Kumarasinghe et al., 2009).
Analytical and Spectroscopic Applications
- Research on the synthesis, structural diversity, and properties of related pyrazole derivatives can inform the development of analytical methods and spectroscopic studies for similar compounds (Cheng et al., 2017).
Propiedades
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3/c1-5-7(8(9(14)15)12-16-5)4-13-3-6(10)2-11-13/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAQGHHETFQEAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

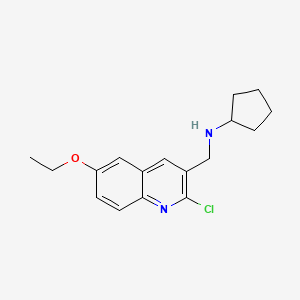
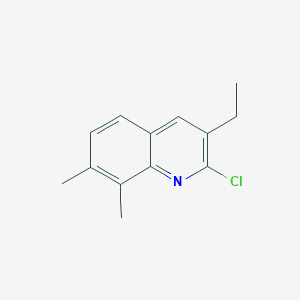
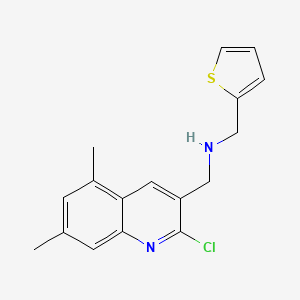
![4H-Thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B1320164.png)
![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)
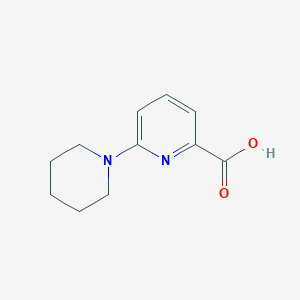
![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)
![2-[(Tetrahydro-2-furanylmethyl)amino]-nicotinic acid](/img/structure/B1320179.png)





